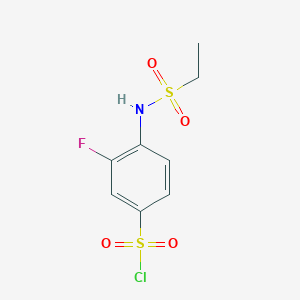

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

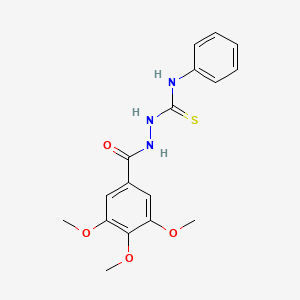

4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClFNO4S2 . It has a molecular weight of 301.75 . The IUPAC name for this compound is 4-[(ethylsulfonyl)amino]-3-fluorobenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 301.75 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Synthesis and Antitumor Applications

The utility of sulfonamide derivatives in the development of antitumor agents showcases the potential of compounds like 4-ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride. Such derivatives are designed and synthesized to obtain potent antitumor agents with low toxicity. For instance, the synthesis involves coupling p-acetamidobenzenesulfonamide with fluorinated compounds, leading to derivatives that exhibit high antitumor activity and low toxicity, indicating a significant therapeutic index (Huang, Lin, & Huang, 2001).

Electrostatic Activation in SNAr Reactions

The electrostatic activation of SNAr (nucleophilic aromatic substitution) reactivity through sulfonylonio substituents is another area of research. Studies demonstrate that compounds like 4-fluorobenzenesulfonyl chloride can be transformed into N-sulfonylpyridinium triflates, enabling SNAr reactions under mild conditions. This pathway opens new avenues for synthesizing benzene sulfonamides, which are of pharmaceutical interest, suggesting a potential application for similar fluorinated sulfonamides (Weiss & Pühlhofer, 2001).

Development of Metal Ion Sensors

The synthesis of bis-sulfonamides has been explored for applications as heavy metal sensors. For example, molecules like N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide) have been synthesized and characterized for their potential as selective and sensitive sensors for metal ions like cobalt. This research highlights the adaptability of sulfonamide-based compounds in environmental monitoring and pollution control, pointing to possible uses for this compound derivatives (Sheikh et al., 2016).

Pharmaceutical and Enzymatic Studies

Sulfonamide derivatives, including those structurally related to this compound, have been extensively studied for their inhibitory activity against various enzymes, indicating their potential in designing new pharmaceuticals. For instance, sulfonamides incorporating fluorine and triazine moieties have shown to be effective inhibitors of enzymes from Mycobacterium tuberculosis, presenting a pathway for developing antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 4-Ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride can provide detailed safety and hazard information . It’s important to handle all chemical compounds with care and use appropriate safety measures, especially when dealing with reactive compounds like sulfonyl chlorides.

Propriétés

IUPAC Name |

4-(ethylsulfonylamino)-3-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO4S2/c1-2-16(12,13)11-8-4-3-6(5-7(8)10)17(9,14)15/h3-5,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQFAIJWYLDDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonyl]propanoic acid](/img/structure/B2708067.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2708069.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2708071.png)

![benzo[b]thiophen-2-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2708073.png)

![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)

![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)

![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)

![4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2708082.png)